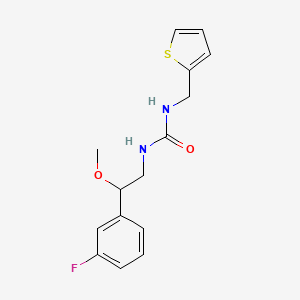
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research. It is also known as GSK-3 inhibitor and is used in the treatment of various diseases such as Alzheimer's, type 2 diabetes, and cancer.
Scientific Research Applications
Fluorescence Probes and Detection Systems
Research has highlighted the use of urea derivatives in developing fluorescence probes for detecting analytes like carboxylic acids, alcohols, and fluoride ions. These compounds exhibit strong solvatochromism, allowing their fluorescence properties to vary with the solvent's polarity, which facilitates the detection of specific molecules through changes in emission maxima correlating with the solvent's anion-stabilizing properties (Bohne et al., 2005).
Acetylcholinesterase Inhibition for Alzheimer's Treatment
Urea and thiourea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, indicating potential use in treating Alzheimer's disease. These derivatives aim to optimize spacer length between pharmacophoric moieties, suggesting their role in drug design targeting neurological disorders (Vidaluc et al., 1995).
Antiglycation and Urease Inhibition for Diabetes and Infections
A series of urea and thiourea derivatives have been evaluated for their in vitro antiglycation and urease inhibitory activities, indicating their potential in managing diabetic complications and treating Helicobacter pylori infections. Certain derivatives showed significant inhibitory potency, suggesting their utility as lead compounds for further therapeutic development (Sharma et al., 2013).
Fluorescent Dyes for Biological Imaging
Boranil fluorophores modified with urea derivatives have been developed, serving as functionalized fluorescent dyes for biological imaging. These dyes exhibit strong luminescence, demonstrating their application in labeling and tracking biological molecules in research settings (Frath et al., 2012).
Anion Recognition and Photophysical Studies
Urea and thiourea derivatives with silatranes have been synthesized for anion recognition studies, employing photophysical and theoretical analyses to explore their electronic properties and interaction with anions. These compounds contribute to understanding molecular interactions and designing sensors for specific anions (Singh et al., 2016).
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-20-14(11-4-2-5-12(16)8-11)10-18-15(19)17-9-13-6-3-7-21-13/h2-8,14H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHINMROATUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CS1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole](/img/structure/B2644519.png)
![methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2644520.png)
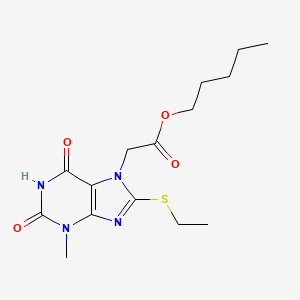
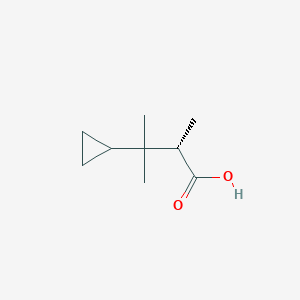
![methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2644526.png)
![2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate](/img/structure/B2644527.png)



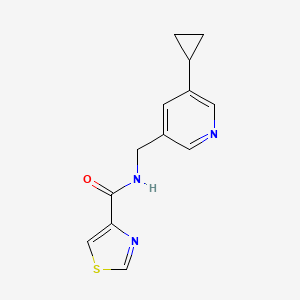
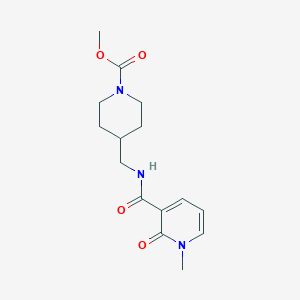

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)
